2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-L-阿拉伯糖醇

描述

Synthesis Analysis

The synthesis of the compound from d-lyxonolactone has been achieved with an overall yield of 25%. The process also allowed for the preparation of its enantiomer from l-lyxonolactone. Notably, the compound and its derivatives have shown to be potent non-competitive inhibitors of d-hexosaminidase, providing evidence to support hypotheses regarding the inhibitory mechanisms of imino sugars on glycohydrolases (Rountree et al., 2007).

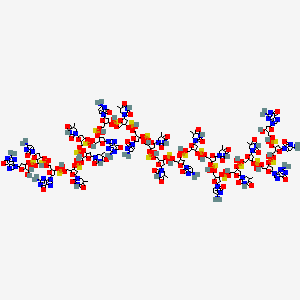

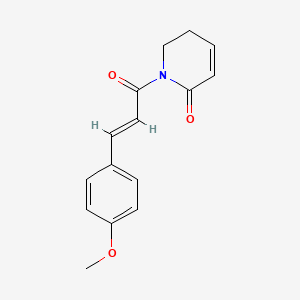

Molecular Structure Analysis

The molecular structure of the compound contributes to its bioactivity, particularly its inhibition of hexosaminidases. The compound's stereochemistry plays a crucial role in its interaction with enzymes, highlighting the significance of the molecular configuration in designing effective enzyme inhibitors.

Chemical Reactions and Properties

The compound is involved in competitive and non-competitive inhibition of human lysosomal beta-hexosaminidase A, demonstrating its potential as a biochemical tool for studying enzymatic functions. Its inhibitory activity varies depending on the enantiomer, with specific configurations showing stronger inhibition, indicating the importance of spatial arrangement in enzyme interaction (Liessem et al., 1993).

科学研究应用

己糖胺酶抑制:2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-L-阿拉伯糖醇 (LABNAc) 及其衍生物是己糖胺酶的有效非竞争性抑制剂。这在酶抑制和治疗应用方面具有重要意义,特别是对于与酶功能障碍相关的疾病 (Rountree 等,2007)。

用于构效关系研究的合成:已合成 LABNAc 的衍生物,用于与己糖胺酶的构效关系研究。这些研究有助于理解此类化合物的分子相互作用和功效 (Choubdar 等,2008)。

流感病毒抑制:一些与 2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-L-阿拉伯糖醇相关的化合物已显示出对流感病毒唾液酸酶的显着抑制活性,表明在抗病毒疗法中具有潜在应用 (Driguez 等,1994)。

溶酶体 β-己糖胺酶 A 抑制:已发现 2-乙酰氨基-1,4-亚氨基-1,2,4-三脱氧-D-半乳糖醇(一种相关化合物)的衍生物是人溶酶体 β-己糖胺酶 A 的竞争性抑制剂。这表明在调节这种酶有益的条件下具有治疗潜力 (Liessem 等,1993)。

其他应用:还有研究探讨其在氨基糖制备中的用途、作为糖苷酶抑制剂的潜在应用以及合成具有多种生物活性的各种衍生物。例如,研究已合成对映异构体衍生物作为潜在抑制剂并探索了它们的构效关系 (Fleet 等,2011;Welch 和 Svahn,1985;Wang 等,2011)。

属性

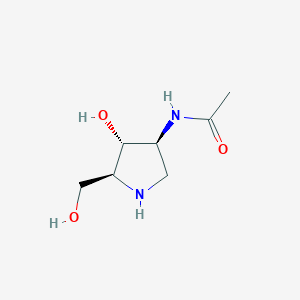

IUPAC Name |

N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNSHFFZNRICG-LYFYHCNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)